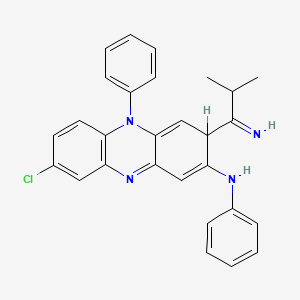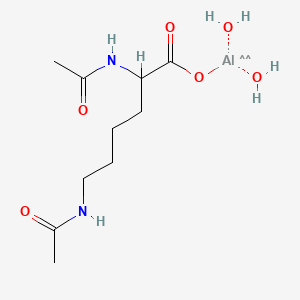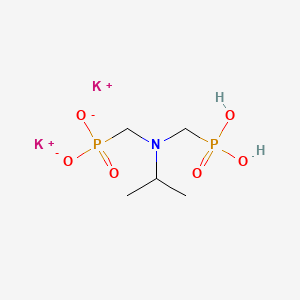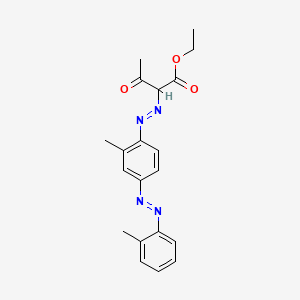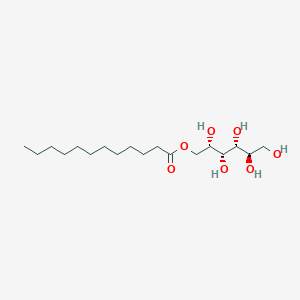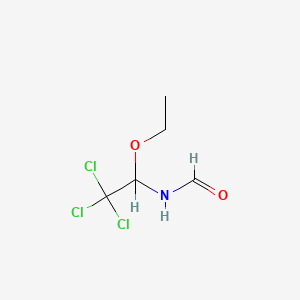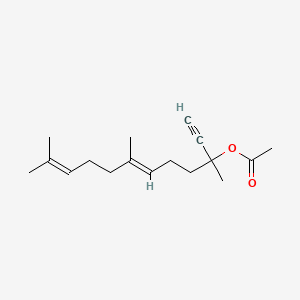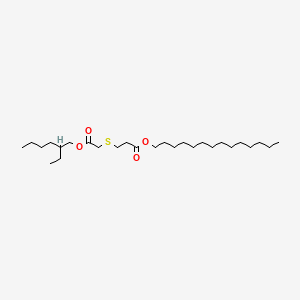![molecular formula C14H22BrNO6 B12677884 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid CAS No. 67026-09-9](/img/structure/B12677884.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid is a compound that combines two distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol and 2-(4-bromophenoxy)acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to yield the desired product . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.
For 2-(4-bromophenoxy)acetic acid, the synthesis involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch or continuous processes. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
2-(4-bromophenoxy)acetic acid can undergo:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers, surfactants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure to 2-[Bis(2-hydroxyethyl)amino]ethanol, used in various industrial applications.
4-Bromophenol: A precursor to 2-(4-bromophenoxy)acetic acid, used in organic synthesis.
2-(4-Chlorophenoxy)acetic acid: Similar to 2-(4-bromophenoxy)acetic acid, used as a herbicide
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its dual functionality also enhances its potential as a multifunctional reagent in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
67026-09-9 |
|---|---|
Molekularformel |
C14H22BrNO6 |
Molekulargewicht |
380.23 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid |
InChI |
InChI=1S/C8H7BrO3.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI-Schlüssel |
HQVSDYYPRFAUIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)O)Br.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



